molecular formula C22H18N4O4S2 B3542345 N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide

N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B3542345
M. Wt: 466.5 g/mol
InChI Key: QBVMMMZLNUOXAO-UHFFFAOYSA-N
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Description

N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes pyridine and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of pyridine derivatives with sulfonamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways[7][7].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of pyridine and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c27-31(28,25-19-3-1-13-23-15-19)21-9-5-17(6-10-21)18-7-11-22(12-8-18)32(29,30)26-20-4-2-14-24-16-20/h1-16,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVMMMZLNUOXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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